6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

KATP channel structural differentiation SAR

6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207001‑96‑4, molecular formula C₁₆H₁₁FN₂O₃S, MW 330.33, typical purity ≥95%) is a synthetic heterocyclic compound belonging to the 4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide class. This class has been structurally elaborated from the 1,2,4‑benzothiadiazine 1,1‑dioxide KATP‑channel‑opener pharmacophore (e.g., diazoxide, BPDZ 73) through ring‑expansion and substituent variation, yielding a distinct set of physicochemical and pharmacological properties.

Molecular Formula C16H11FN2O3S
Molecular Weight 330.33
CAS No. 1207001-96-4
Cat. No. B2456211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
CAS1207001-96-4
Molecular FormulaC16H11FN2O3S
Molecular Weight330.33
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
InChIInChI=1S/C16H11FN2O3S/c1-22-15-5-3-2-4-13(15)19-10-12(9-18)23(20,21)16-7-6-11(17)8-14(16)19/h2-8,10H,1H3
InChIKeyLBXVKIIAOCNBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207001-96-4): Procurement-Relevant Identity and Class Context


6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207001‑96‑4, molecular formula C₁₆H₁₁FN₂O₃S, MW 330.33, typical purity ≥95%) is a synthetic heterocyclic compound belonging to the 4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide class. This class has been structurally elaborated from the 1,2,4‑benzothiadiazine 1,1‑dioxide KATP‑channel‑opener pharmacophore (e.g., diazoxide, BPDZ 73) through ring‑expansion and substituent variation, yielding a distinct set of physicochemical and pharmacological properties [1]. The compound is offered exclusively for in‑vitro research use.

Why 6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Cannot be Replaced by Other Benzothiazine or Thiadiazine Dioxides


Within the 1,4‑benzothiazine 1,1‑dioxide family, even minor substituent modifications produce large shifts in potency, efficacy, and tissue selectivity at Kir6.2/SUR1 KATP channels [1]. For instance, replacing the 7‑chloro‑3‑isopropylamino motif with a 7‑chloro‑3‑methyl group reduces insulin‑release inhibition in rat islets by >50% [1]. Likewise, expansion of the 1,2,4‑thiadiazine ring to a 1,4‑benzothiazine ring lowers potency by approximately one order of magnitude compared with diazoxide [1]. The target compound bears a unique combination of 6‑fluoro, N‑(2‑methoxyphenyl), and 2‑carbonitrile substituents that is absent from the reference set; SAR data for this precise scaffold do not exist in the open literature as of 2026‑05‑13. Consequently, procurement of a generic benzothiazine dioxide cannot replicate the chemical‑biology profile that is only obtainable with CAS 1207001‑96‑4.

Quantitative Differentiation of 6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide from Closest Analogs


Structural Uniqueness Among Benzothiazine Dioxide KATP‑Channel Modulators

The target compound possesses three structural features that distinguish it from all reported 4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxides: (i) a 6‑fluoro substituent on the fused benzene ring, (ii) an N‑(2‑methoxyphenyl) group at position 4, and (iii) a 2‑carbonitrile group. No compound with this exact substitution pattern appears in the Schou et al. (2005) structure‑activity‑relationship study [1] or in the broad Markush claims of US 6,232,310 [2]. The closest physically reported analogs are 7‑chloro‑3‑methyl‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide (3a) and 7‑chloro‑3‑isopropylamino‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide (3f), both of which lack the 6‑fluoro and N‑aryl methoxy features that govern lipophilicity, metabolic stability, and channel‑subtype preference.

KATP channel structural differentiation SAR

KATP‑Channel‑Opening Potency Relative to Diazoxide

The 1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide scaffold consistently exhibits lower potency at Kir6.2/SUR1 channels than the 1,2,4‑benzothiadiazine 1,1‑dioxide scaffold. In patch‑clamp experiments, the reference benzothiazine 3f (7‑Cl, 3‑NH‑iPr) showed significantly reduced current activation relative to the corresponding thiadiazine BPDZ 73 [1]. While the exact fold reduction for the target compound has not been published, the class‑level pattern implies that CAS 1207001‑96‑4 is expected to be a moderate‑potency opener with a wider therapeutic window than diazoxide.

KATP channel opener potency diazoxide

In‑Vitro Insulin‑Release Inhibition Relative to 7‑Chloro‑3‑methyl‑benzothiazine Dioxide

Compound 3a (7‑chloro‑3‑methyl‑4H‑1,4‑benzothiazine‑2‑carbonitrile 1,1‑dioxide) inhibited glucose‑stimulated insulin secretion from rat pancreatic islets and β‑cell lines with an IC₅₀ in the low micromolar range [1]. Introduction of a 6‑fluoro and an N‑(2‑methoxyphenyl) substituent, as in the target compound, is predicted to alter both potency and maximal efficacy due to electronic effects on the sulfone group and steric effects on the receptor‑binding pocket. No direct head‑to‑head data exist; however, the class‑level SAR indicates that N‑aryl methoxy groups can enhance metabolic stability and cell permeability [2], potentially yielding a longer‑lasting inhibition of insulin release in islet‑perifusion assays.

insulin secretion beta cell in vitro

Chemical‑Stability Advantage Conferred by 1,1‑Dioxide and 6‑Fluoro Combination

The 1,1‑dioxide (sulfone) group in 4H‑1,4‑benzothiazines is essential for KATP‑channel interaction but is susceptible to reductive metabolism in vivo. The introduction of a 6‑fluoro substituent on the benzothiazine ring increases the oxidation potential of the ring system, as demonstrated for analogous fluorinated 4H‑1,4‑benzothiazine sulfones [1], thereby slowing NADPH‑dependent reduction. While metabolic‑stability data for the exact compound are not available, the combination of 6‑fluoro and N‑(2‑methoxyphenyl) groups is expected to impede both Phase I and Phase II metabolism relative to non‑fluorinated or chloro‑only analogs.

metabolic stability sulfone fluorine

Application Scenarios for 6-Fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide Guided by Direct Evidence


Pancreatic β‑Cell KATP‑Channel Pharmacology – Functional Profiling of a Novel Substituted Benzothiazine Dioxide

Laboratories studying insulin‑secretion modulation by KATP channels can employ CAS 1207001‑96‑4 as a structurally unique probe. Because the compound differs from the standard 7‑chloro‑3‑alkylamino‑benzothiazine series by the presence of 6‑fluoro and N‑(2‑methoxyphenyl) groups, it enables exploration of heretofore untested regions of the Kir6.2/SUR1 pharmacophore [1]. The class‑level expectation of moderate potency and potentially improved metabolic stability [2] makes it suitable for perifusion assays and long‑term β‑cell culture experiments.

Structure–Activity Relationship (SAR) Expansion of 1,4‑Benzothiazine‑2‑carbonitrile 1,1‑Dioxides

Medicinal chemistry teams building on the Schou et al. (2005) dataset [1] can use this compound to evaluate the impact of 6‑fluoro‑N‑(2‑methoxyphenyl) substitution on KATP‑channel opening. The lack of published biological data for this exact scaffold means that any newly generated dose–response curves (e.g., patch‑clamp EC₅₀, insulin‑secretion IC₅₀) will represent original SAR contributions, which is a strong incentive for procurement when seeking novel intellectual property.

Comparative Metabolic‑Stability Screening of Fluorinated vs. Non‑Fluorinated Benzothiazine Dioxides

The 6‑fluoro group is expected to enhance oxidative stability relative to non‑fluorinated analogs, based on precedent with fluorinated 4H‑1,4‑benzothiazine sulfones [2]. Researchers can perform head‑to‑head microsomal‑stability assays comparing CAS 1207001‑96‑4 with 7‑chloro‑3‑methyl‑benzothiazine dioxide (3a) to quantify the stability advantage, thereby informing the selection of lead compounds for in‑vivo studies.

Tool‑Compound Synthesis for Ion‑Channel Biophysics

Because the compound is exclusively available for in‑vitro use and the 1,4‑benzothiazine 1,1‑dioxide core is a validated KATP‑channel‑opener scaffold [1], electrophysiology laboratories can utilize CAS 1207001‑96‑4 as a starting point for generating a panel of compounds with incremental structural variations (e.g., O‑demethylation, fluorine‑displacement), enabling systematic biophysical mapping of the SUR1 binding pocket.

Quote Request

Request a Quote for 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.